molecular formula C21H20N2O4S B2893143 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941958-50-5

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No. B2893143
CAS RN: 941958-50-5
M. Wt: 396.46
InChI Key: QOQZRPWLCKOQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

PET Imaging Applications

Naphthalene-sulfonamides, including derivatives similar to N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide, have been synthesized for positron emission tomography (PET) imaging. For instance, carbon-11 labeled naphthalene-sulfonamides were developed as potential PET agents for imaging of human CCR8, illustrating the compound's applicability in advanced imaging techniques aimed at diagnosing or studying diseases (Wang et al., 2008).

Antiestrogenic Activity

Research into structurally related compounds has demonstrated potent antiestrogenic activity, providing insights into potential therapeutic applications for breast cancer and other estrogen-receptor-related conditions (Jones et al., 1979).

Proton-Exchange-Membrane Fuel Cells

Sulfonated naphthalene dianhydride-based polyimide copolymers, while not directly the compound , share a similar naphthalene-sulfonamide structure. These have been evaluated for their potential in fuel cell applications, highlighting the versatility of naphthalene-sulfonamide derivatives in energy technologies (Einsla et al., 2005).

Antitumor and Anticancer Applications

Derivatives of naphthalene-sulfonamides have been synthesized and evaluated for their antitumor and anticancer activities, showing promising results in inhibiting tumor cell migration and inducing tumor cell apoptosis via various signaling pathways, indicating potential therapeutic applications in cancer treatment (Tang et al., 2021; Ravichandiran et al., 2019).

Quantum Chemical Investigations

Studies involving quantum chemical investigations of similar compounds have been conducted to understand their molecular properties, offering insights into their interactions and stability, which can be crucial for designing new drugs or materials (Patil et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrrolidine derivatives are known to have various biological activities, and their mechanism of action often involves binding to specific proteins or enzymes .

Future Directions

The future directions in the study of this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Pyrrolidine derivatives are of great interest due to their wide range of biological activities .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-20-14-17(9-11-19(20)23-12-4-7-21(23)24)22-28(25,26)18-10-8-15-5-2-3-6-16(15)13-18/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQZRPWLCKOQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.